molecular formula C4H8BrClO B8064273 (2-Bromoethyl)(2-chloroethyl) ether

(2-Bromoethyl)(2-chloroethyl) ether

Cat. No. B8064273
M. Wt: 187.46 g/mol
InChI Key: HZPOUOYGTRLTSS-UHFFFAOYSA-N
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Description

(2-Bromoethyl)(2-chloroethyl) ether is a useful research compound. Its molecular formula is C4H8BrClO and its molecular weight is 187.46 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Electrochemical Radical Cyclization : Improved procedures for the electrochemical radical cyclization of 2-bromoethyl 2-alkynyl ethers, involving (2-Bromoethyl)(2-chloroethyl) ether, have been developed. This method uses chloro(pyridine)cobaloxime(III) and a zinc plate as a sacrificial anode in an undivided cell, applicable to a variety of bromo acetals under neutral conditions (Inokuchi et al., 1994).

  • Chemical Reaction Intermediate : The compound has been identified as a reaction intermediate in the formation of certain ethers. For example, the reaction of 1-bromo-7-(2-chloroethyl)tricyclo[4.1.0.0^2,7]heptane with n-butyllithium in ether led to the formation of specific ethers (Morf & Szeimies, 1986).

  • Electrochemical Reactions and Coupling : Investigations into the electrochemical reductive coupling of 2-chloroethanol and 2-bromoethanol to 1,4-butanediol have been conducted. These studies explore the potential for ether formation through chemical reactions leading to the cleavage of the carbon-halogen bond (Cipris, 1978).

  • Deprotection of 2-Haloethyl Esters : Research has shown that 2-bromoethyl and 2-chloroethyl esters of carboxylic acids can be easily deprotected with sodium borohydride in the presence of a catalytic amount of selenium or tellurium under mild conditions (Huang & Zhou, 1990).

  • Wastewater Treatment and Toxicity Assessment : Studies have been conducted to assess the ability of wastewater treatment systems to degrade organic chemicals like bis(2-chloroethyl)ether and to evaluate the toxicity response of biological systems to these chemicals (Ramey & Davis, 1989).

  • Vibrational Spectra and Rotational Isomerism : The vibrational spectra of molecules including 2-chloro-, 2-bromo-, and 2-iodoethyl methyl ethers have been measured, and the rotational isomerism has been studied in various states such as liquid, glassy, and crystalline (Matsuura et al., 1977).

  • Antineoplastic Agents : Research has been conducted on the reaction between phenyl isocyanate and N-bis(2-chloroethyl)amine in diethyl ether solution, leading to the formation of N-phenyl-N′-bis(2-chloroethyl)urea, which rearranges in ethanol solution or upon warming to form other compounds (Pettit et al., 1965).

  • Synthesis of Aryl 2-Bromo-2-Chloro-1,1-Difluoroethyl Ethers : A method for the synthesis of structurally unique and highly functionalized aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers has been developed, demonstrating the utility of halothane for the synthesis of aryl gem-difluoroalkyl ethers containing the bromochloromethyl group (Karuo et al., 2021).

properties

IUPAC Name

1-(2-bromoethoxy)-2-chloroethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrClO/c5-1-3-7-4-2-6/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPOUOYGTRLTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(2-chloroethoxy)ethane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CL Yaws - 2015 - books.google.com
Increased to include over 25,000 organic and inorganic compounds, The Yaws Handbook of Vapor Pressure: Antoine Coefficients, Second Edition delivers the most comprehensive …
Number of citations: 321 books.google.com
J Dykyj, J Svoboda, RC Wilhoit, M Frenkel… - Vapor Pressure and …, 1999 - Springer
This document is part of Subvolume A ‘Vapor Pressure and Antoine Constants for Hydrocarbons, and S, Se, Te, and Halogen Containing Organic Compounds’ of Volume 20 ‘Vapor …
Number of citations: 2 link.springer.com

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